Cas no 1353961-54-2 ([4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester)
![[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester structure](https://ja.kuujia.com/scimg/cas/1353961-54-2x500.png)
[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- [4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester
- (1R,4R)-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester
- Benzyl (4-((2-hydroxyethyl)amino)cyclohexyl)(isopropyl)carbamate
- AM93129
- AM101923
- Benzyl {trans-4-[(2-hydroxyethyl)amino]cyclohexyl}isopropylcarbamate
- [4-(2-Hydroxyethylamino)cyclohexyl]isopropylcarbamic acid benzyl ester
- (1R,4R)-[4-(2-Hydroxyethylamino)cyclohexyl]isopropylcarbamic acid
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- インチ: 1S/C19H30N2O3/c1-15(2)21(18-10-8-17(9-11-18)20-12-13-22)19(23)24-14-16-6-4-3-5-7-16/h3-7,15,17-18,20,22H,8-14H2,1-2H3
- InChIKey: WTBOBBBWOOHGGV-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(C(C)C)C1CCC(CC1)NCCO)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 8
- 複雑さ: 362
- トポロジー分子極性表面積: 61.8
[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 083627-500mg |
4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester |
1353961-54-2 | 500mg |
£694.00 | 2022-03-01 |
[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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2. Back matter
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl esterに関する追加情報
Introduction to [4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester and its significance in modern pharmaceutical research
[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester, identified by its CAS number 1353961-54-2, is a compound of considerable interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential therapeutic properties, making it a subject of extensive research and development. The unique structural features of this molecule, particularly its 4-(2-hydroxy-ethylamino)-cyclohexyl moiety and the presence of a benzyl ester group, contribute to its diverse chemical properties and functionalities.
The< strong>benzyl ester group in the molecular structure of [4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester plays a crucial role in determining its reactivity and solubility characteristics. This feature is particularly valuable in pharmaceutical applications, where the ability to modify solubility and metabolic stability is essential for drug formulation and delivery. The< strong>4-(2-hydroxy-ethylamino)-cyclohexyl part of the molecule introduces a chiral center, which is often a key factor in the biological activity of pharmaceutical compounds. The presence of this chiral center allows for the potential development of enantiomerically pure drugs, which can significantly enhance therapeutic efficacy while minimizing side effects.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. [4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester has been studied for its potential role in inhibiting enzymes and receptors involved in inflammatory responses. The< strong>hydroxy-ethylamino group in the molecule is known to interact with biological targets in a specific manner, which makes it an attractive scaffold for drug design. This interaction has been explored in several preclinical studies, where the compound demonstrated promising results in reducing inflammation and pain.
The< strong>cyclohexyl ring in [4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester contributes to the overall steric properties of the molecule, influencing its binding affinity to biological targets. This feature is particularly important in drug design, as it allows for fine-tuning of molecular interactions to achieve optimal pharmacological effects. The combination of these structural elements makes this compound a versatile tool for researchers exploring new therapeutic strategies.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of molecules like [4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester. These computational methods have been used to identify potential binding sites on target proteins and to predict how modifications to the molecular structure might affect biological activity. Such insights are invaluable for optimizing drug candidates before they enter clinical trials. The use of high-throughput screening techniques has further accelerated the discovery process, allowing researchers to rapidly test thousands of compounds for their potential therapeutic effects.
The< strong>benzyl ester group not only influences solubility but also provides a handle for further chemical modifications. This allows researchers to explore various derivatives of [4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester, each with potentially different pharmacological properties. For instance, hydrolysis of the benzyl ester group can yield a free carboxylic acid, which might exhibit different biological activities compared to the ester form. Such modifications are often necessary during drug development to fine-tune pharmacokinetic and pharmacodynamic properties.
The< strong>4-(2-hydroxy-ethylamino)-cyclohexyl moiety has also been studied for its potential role in drug delivery systems. The hydrophilic nature of the< strong>hydroxy-ethylamino group can enhance water solubility, making it easier to formulate the compound into injectable solutions or other delivery systems that require good solubility. Additionally, the chiral center introduced by this moiety can be exploited for developing enantiomerically pure drugs, which are often more effective and have fewer side effects than racemic mixtures.
In conclusion, [4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester (CAS no: 1353961-54-2) is a compound with significant potential in pharmaceutical research. Its unique structural features, including the< strong>cyclohexyl,< strong>hydroxy-ethylamino, and< strong>benzyl ester groups, contribute to its diverse chemical properties and functionalities. The ongoing research into this compound highlights its importance as a scaffold for drug design and as a tool for exploring new therapeutic strategies.
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